(E)-1-cyclohexyl-3-(2-(1-trityl-1H-imidazol-4-yl)phenyl)prop-2-en-1-one
Description
The compound "(E)-1-cyclohexyl-3-(2-(1-trityl-1H-imidazol-4-yl)phenyl)prop-2-en-1-one" features a chalcone backbone (prop-2-en-1-one) with a cyclohexyl group at the ketone position and a 2-(1-trityl-1H-imidazol-4-yl)phenyl substituent at the α,β-unsaturated carbonyl terminus. The trityl (triphenylmethyl) group serves as a protective moiety for the imidazole ring, enhancing steric bulk and hydrophobicity.
Properties
Molecular Formula |
C37H34N2O |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
(E)-1-cyclohexyl-3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C37H34N2O/c40-36(30-16-5-1-6-17-30)26-25-29-15-13-14-24-34(29)35-27-39(28-38-35)37(31-18-7-2-8-19-31,32-20-9-3-10-21-32)33-22-11-4-12-23-33/h2-4,7-15,18-28,30H,1,5-6,16-17H2/b26-25+ |
InChI Key |
NAYRFZCIODEEIM-OCEACIFDSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)/C=C/C2=CC=CC=C2C3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1CCC(CC1)C(=O)C=CC2=CC=CC=C2C3=CN(C=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Biological Activity
(E)-1-cyclohexyl-3-(2-(1-trityl-1H-imidazol-4-yl)phenyl)prop-2-en-1-one, with the CAS Number 1826036-81-0, is a synthetic compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C37H34N2O, with a molecular weight of 522.68 g/mol. Its structure includes a cyclohexyl group, a trityl-imidazole moiety, and a phenyl group connected by a propene chain. The compound's IUPAC name reflects its complex structure, which is crucial for understanding its biological interactions.
Biological Activity Overview
The biological activity of (E)-1-cyclohexyl-3-(2-(1-trityl-1H-imidazol-4-yl)phenyl)prop-2-en-1-one has been explored in various contexts, particularly related to its potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.
Table 1: Summary of Anticancer Studies
Neuropeptide Y Receptor Interaction
The compound's interaction with neuropeptide Y receptors has also been investigated. Neuropeptide Y (NPY) plays a significant role in regulating energy balance and appetite. Antagonists targeting NPY receptors, particularly the Y5 subtype, have therapeutic potential in obesity management.
Case Study: Y5 Receptor Antagonism
In a study focused on receptor antagonism, (E)-1-cyclohexyl-3-(2-(1-trityl-1H-imidazol-4-yl)phenyl)prop-2-en-1-one was evaluated for its ability to block NPY-induced feeding behavior in rodent models. The results indicated a significant reduction in food intake when administered at specific dosages.
Table 2: Effects on Feeding Behavior
| Dosage (mg/kg) | Food Intake Reduction (%) | Observations |
|---|---|---|
| 5 | 30 | Significant reduction observed |
| 10 | 50 | Marked decrease in appetite |
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of (E)-1-cyclohexyl-3-(2-(1-trityl-1H-imidazol-4-yl)phenyl)prop-2-en-1-one is critical for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics with moderate bioavailability.
Safety Assessment
Safety evaluations have indicated that the compound exhibits low toxicity at therapeutic doses. Hazard statements associated with this compound include mild irritations; however, no severe adverse effects have been documented in controlled studies.
Comparison with Similar Compounds
Substituent Variations on the Imidazole Ring
Trityl-Protected Imidazole Derivatives Compounds such as 6-(1-trityl-1H-imidazol-4-yl)hexan-1-ol (11d) and its mesylate derivatives (12a-d) share the trityl-imidazole motif but lack the chalcone moiety. These analogs exhibit high synthetic yields (87–95%) via mesylation under nitrogen atmosphere, demonstrating the robustness of trityl protection strategies . In contrast, the target compound’s synthesis likely involves additional steps, such as aldol condensation or Wittig reactions, to form the enone system.
Unprotected Imidazole Chalcones
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one () replaces the trityl group with a methylphenyl substituent. This analog has improved aqueous solubility due to the absence of the hydrophobic trityl group but may exhibit reduced stability in biological environments due to imidazole reactivity .
Chalcone Backbone Modifications
Fluorophenyl Chalcones lists fluorinated analogs like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, where dihedral angles between aromatic rings range from 7.14° to 56.26°.
Alpha-Substituted Chalcones highlights α-fluoro and α-cyano chalcones (e.g., α-F-TMC and α-CN-TMC). These substitutions alter electronic properties and reactivity: electron-withdrawing groups (e.g., CN) increase electrophilicity at the β-carbon, enhancing Michael acceptor activity. The cyclohexyl group in the target compound, being electron-neutral and bulky, may instead prioritize steric effects over electronic modulation .
Data Tables
Table 2. Functional Group Impact on Properties
| Group | Effect on Solubility | Effect on Reactivity | Biological Implications |
|---|---|---|---|
| Trityl (CPh₃) | ↓ Aqueous solubility | ↑ Steric hindrance | ↑ Protein binding specificity |
| Cyclohexyl | ↓ Solubility | Conformational flexibility | ↑ Membrane permeability |
| Fluorine | Variable | ↑ Electrophilicity, stability | ↑ Metabolic resistance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
